Latanoprost

Catalog No.
S532545
CAS No.
130209-82-4
M.F
C26H40O5
M. Wt
432.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Latanoprost

CAS Number

130209-82-4

Product Name

Latanoprost

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate

Molecular Formula

C26H40O5

Molecular Weight

432.6 g/mol

InChI

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22+,23+,24-,25+/m0/s1

InChI Key

GGXICVAJURFBLW-CEYXHVGTSA-N

SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

PHXA41; PHXA-41; PHXA 41; XA34; XA-34; XA 34; Latanoprost, Xalatan, Catioprost

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O

Description

The exact mass of the compound Latanoprost is 432.2876 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Prostaglandins, Synthetic - Prostaglandins F, Synthetic. It belongs to the ontological category of prostaglandins Falpha in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis), supplied as 200 mg/mL in ethanol

Physical Description

Liquid

XLogP3

4.3

Exact Mass

432.2876

Boiling Point

583.8

LogP

2.18
4.4

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6Z5B6HVF6O

GHS Hazard Statements

Aggregated GHS information provided by 87 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 87 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 86 of 87 companies with hazard statement code(s):;
H300 (45.35%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (16.28%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (10.47%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H361 (41.86%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Latanoprost is indicated for the reduction of elevated intraocular pressure in patients who have been diagnosed with open-angle glaucoma or ocular hypertension.[L8357] Latanoprost may be combined in a product with [Netarsudil], a rho kinase inhibitor, for the same indications.[L8369] In addition to the above indications, the Canadian monograph for this drug also approves latanoprost for the treatment of elevated intraocular pressure as a result of angle-closure glaucoma that has been treated with peripheral iridotomy or laser iridoplasty.[L8366]
FDA Label
Treatment of glaucoma

Pharmacology

Latanoprost effectively decreases intraocular pressure by increasing uveoscleral outflow.[A184490] A decrease in intraocular pressure has been measured within 3–4 hours post-administration, reaches a maximum decrease at 8–12 hours, and can be maintained for a period of 24 hours.[A184493] **A note on eye and periorbital changes** Between 3 to 10% of patients taking latanoprost have experienced iris pigmentation after about 3-4 months of latanoprost use.[A982,A184490] Patients should be notified of this risk before initiating treatment. It may occur in both patients with light-colored irides (green-brown or blue/grey-brown) or dark-colored (brown) irides, but is less pronounced in the latter group.[A982] This drug may also cause other ocular effects including infrequent conjunctival hyperemia, pigmentation of periocular tissues, eyelash changes, hypertrichosis, and ocular irritation.[A184493,L8357]
Latanoprost is a prostaglandin F2alpha analogue and a prostanoid selective FP receptor agonist with an ocular hypertensive effect. Latanoprost increases uveoscleral outflow and thereby reduces intraocular pressure.

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

S - Sensory organs
S01 - Ophthalmologicals
S01E - Antiglaucoma preparations and miotics
S01EE - Prostaglandin analogues
S01EE01 - Latanoprost

Mechanism of Action

Elevated intraocular pressure leads to an increased risk of glaucomatous visual field loss. The higher the intraocular pressure, the higher the risk of damage to the optic nerve and loss of visual field.[L8357] Latanoprost selectively stimulates the prostaglandin F2 alpha receptor and this results in a decreased intraocular pressure (IOP) via the increased outflow of aqueous humor, which is often implicated in cases of elevated intraocular pressure.[A184490,L8357] Possible specific mechanisms of the abovementioned increased aqueous outflow are the remodeling of the extracellular matrix and regulation of matrix metalloproteinases. These actions result in higher tissue permeability related to humor outflow pathways, which likely change outflow resistance and/or outflow rates.[A184493]

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Prostaglandin
PTGFR [HSA:5737] [KO:K04262]

Pictograms

Health Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard

Other CAS

155551-81-8
130209-82-4

Wikipedia

Latanoprost

Biological Half Life

The elimination half-life of latanoprost from the plasma is about 17 minutes. The elimination half-life of latanoprost from the eye is estimated at 2–3 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Roclanda -> EMA Drug Category
Ophthalmologicals -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Sanford M. Preservative-free latanoprost eye drops in patients with primary open-angle glaucoma/ocular hypertension. Clin Drug Investig. 2014 Jul;34(7):521-8. doi: 10.1007/s40261-014-0203-4. Review. PubMed PMID: 24895141.
2: Lou H, Zong Y, Ge YR, Cheng JW, Wei RL. Efficacy and tolerability of latanoprost compared with timolol in the treatment of patients with chronic angle-closure glaucoma. Curr Med Res Opin. 2014 Jul;30(7):1367-73. doi: 10.1185/03007995.2014.905825. Epub 2014 Mar 27. Review. PubMed PMID: 24641069.
3: Alm A. Latanoprost in the treatment of glaucoma. Clin Ophthalmol. 2014 Sep 26;8:1967-85. doi: 10.2147/OPTH.S59162. eCollection 2014. Review. PubMed PMID: 25328381; PubMed Central PMCID: PMC4196887.
4: Konstas AG, Mocan MC, Katsanos A, Voudouragkaki IC, Irkec M. Latanoprost/timolol fixed combination for the treatment of glaucoma. Expert Opin Pharmacother. 2013 Sep;14(13):1815-27. doi: 10.1517/14656566.2013.813482. Epub 2013 Jun 28. Review. PubMed PMID: 23806084.
5: He M, Wang W, Huang W. Efficacy and tolerability of the fixed combinations latanoprost/timolol versus dorzolamide/timolol in patients with elevated intraocular pressure: a meta-analysis of randomized controlled trials. PLoS One. 2013 Dec 11;8(12):e83606. doi: 10.1371/journal.pone.0083606. eCollection 2013. Review. PubMed PMID: 24349536; PubMed Central PMCID: PMC3859645.
6: Digiuni M, Fogagnolo P, Rossetti L. A review of the use of latanoprost for glaucoma since its launch. Expert Opin Pharmacother. 2012 Apr;13(5):723-45. doi: 10.1517/14656566.2012.662219. Epub 2012 Feb 21. Review. PubMed PMID: 22348427.
7: Tressler CS, Wiseman RL, Dombi TM, Jessen B, Huang K, Kwok KK, Wirostko BM. Lack of evidence for a link between latanoprost use and malignant melanoma: an analysis of safety databases and a review of the literature. Br J Ophthalmol. 2011 Nov;95(11):1490-5. doi: 10.1136/bjo.2010.193987. Epub 2011 Apr 21. Review. PubMed PMID: 21515566.
8: Vinuesa-Silva JM, Vinuesa-Silva I, Pinazo-Durán MD, Soto-Alvarez J, Delgado-Ortega L, Díaz-Cerezo S. [Development of conjunctival hyperemia with the use of a fixed combination of latanoprost/timolol: systematic review and meta-analysis of clinical trials]. Arch Soc Esp Oftalmol. 2009 Apr;84(4):199-207. Review. Spanish. PubMed PMID: 19384760.
9: Cheng JW, Li Y, Wei RL. Systematic review of intraocular pressure-lowering effects of adjunctive medications added to latanoprost. Ophthalmic Res. 2009;42(2):99-105. doi: 10.1159/000225963. Epub 2009 Jun 23. Review. PubMed PMID: 19546601.
10: Honrubia F, García-Sánchez J, Polo V, de la Casa JM, Soto J. Conjunctival hyperaemia with the use of latanoprost versus other prostaglandin analogues in patients with ocular hypertension or glaucoma: a meta-analysis of randomised clinical trials. Br J Ophthalmol. 2009 Mar;93(3):316-21. doi: 10.1136/bjo.2007.135111. Epub 2008 Nov 19. Review. PubMed PMID: 19019922; PubMed Central PMCID: PMC2639645.
11: Cheng JW, Wei RL. Meta-analysis of 13 randomized controlled trials comparing bimatoprost with latanoprost in patients with elevated intraocular pressure. Clin Ther. 2008 Apr;30(4):622-32. Review. PubMed PMID: 18498911.
12: Stewart WC, Stewart JA, Mychaskiw MA. Cost-effectiveness of latanoprost and timolol maleate for the treatment of glaucoma in Scandinavia and the United Kingdom, using a decision-analytic health economic model. Eye (Lond). 2009 Jan;23(1):132-40. Epub 2007 Aug 24. Review. PubMed PMID: 17721497.
13: Fung AT, Reid SE, Jones MP, Healey PR, McCluskey PJ, Craig JC. Meta-analysis of randomised controlled trials comparing latanoprost with brimonidine in the treatment of open-angle glaucoma, ocular hypertension or normal-tension glaucoma. Br J Ophthalmol. 2007 Jan;91(1):62-8. Epub 2006 Sep 6. Review. PubMed PMID: 16956912; PubMed Central PMCID: PMC1857560.
14: Simmons ST, Dirks MS, Noecker RJ. Bimatoprost versus latanoprost in lowering intraocular pressure in glaucoma and ocular hypertension: results from parallel-group comparison trials. Adv Ther. 2004 Jul-Aug;21(4):247-62. Review. PubMed PMID: 15605619.
15: Feldman RM. An evaluation of the fixed-combination of latanoprost and timolol for use in open-angle glaucoma and ocular hypertension. Expert Opin Pharmacother. 2004 Apr;5(4):909-21. Review. PubMed PMID: 15102573.
16: Costagliola C, Parmeggiani F, Sebastiani A. Assessing the cost-effectiveness of switching from a beta-blocker to latanoprost in the treatment of ocular hypertension. Expert Opin Pharmacother. 2003 Oct;4(10):1775-88. Review. PubMed PMID: 14521487.
17: Perry CM, McGavin JK, Culy CR, Ibbotson T. Latanoprost : an update of its use in glaucoma and ocular hypertension. Drugs Aging. 2003;20(8):597-630. Review. PubMed PMID: 12795627.
18: Ravinet E, Mermoud A, Brignoli R. Four years later: a clinical update on latanoprost. Eur J Ophthalmol. 2003 Mar;13(2):162-75. Review. PubMed PMID: 12696636.
19: Bron AM, Emmerich KH. Latanoprost versus combined timolol and dorzolamide. Surv Ophthalmol. 2002 Aug;47 Suppl 1:S148-54. Review. PubMed PMID: 12204712.
20: Higginbotham EJ, Diestelhorst M, Pfeiffer N, Rouland JF, Alm A. The efficacy and safety of unfixed and fixed combinations of latanoprost and other antiglaucoma medications. Surv Ophthalmol. 2002 Aug;47 Suppl 1:S133-40. Review. PubMed PMID: 12204710.

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